molecular formula C6H3IN2O B15066651 7-Iodooxazolo[4,5-c]pyridine

7-Iodooxazolo[4,5-c]pyridine

Cat. No.: B15066651
M. Wt: 246.01 g/mol
InChI Key: IWGOIBAFPAJAON-UHFFFAOYSA-N
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Description

7-Iodooxazolo[4,5-c]pyridine is a heterocyclic compound featuring an oxazole ring fused to a pyridine backbone, substituted with an iodine atom at the 7-position. The oxazole moiety contains one oxygen and one nitrogen atom, distinguishing it from related triazole or imidazole systems.

Properties

Molecular Formula

C6H3IN2O

Molecular Weight

246.01 g/mol

IUPAC Name

7-iodo-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3IN2O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H

InChI Key

IWGOIBAFPAJAON-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)I)OC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles . This reaction is usually carried out in the presence of a base and under reflux conditions to facilitate the formation of the oxazolo[4,5-c]pyridine ring system .

Industrial Production Methods

Industrial production of 7-Iodooxazolo[4,5-c]pyridine may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound either in-stock or through backordered impurities, ensuring a consistent supply for research and industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 7 serves as an excellent leaving group, enabling nucleophilic aromatic substitution (SNAr) under mild conditions. This reactivity is comparable to iodopyridines and other halogenated heterocycles .

Mechanistic Insights :

  • Polar solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state.

  • Electron-withdrawing effects from the oxazole ring activate the pyridine moiety, facilitating substitution at position 7 .

Example Reactions :

NucleophileConditionsProductYield
NH₃ (aq.)80°C, 12h7-Aminooxazolo[4,5-c]pyridine72%
KOt-BuTHF, 25°C7-Alkoxyoxazolo[4,5-c]pyridine65%

Transition Metal-Catalyzed Cross-Coupling

The C–I bond undergoes Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling aryl/alkenyl/alkynyl functionalization .

Key Applications :

  • Buchwald-Hartwig Amination :
    Forms 7-arylaminoderivatives using XantPhos/Pd(OAc)₂ .

Kinetic Selectivity :
Cross-coupling occurs preferentially at the iodine site over other positions due to steric and electronic factors .

Radical-Mediated Transformations

Under UV irradiation or with initiators (e.g., AIBN), the iodine atom participates in radical chain reactions:

Notable Pathways :

  • Homolytic C–I Bond Cleavage : Generates oxazolopyridinyl radicals for dimerization or H-atom abstraction .

  • Minisci-Type Alkylation : With aldehydes and FeSO₄, forms 7-alkyl derivatives .

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyridine ring participates in inverse electron-demand Diels-Alder (IEDDA) reactions :

Example :

DienophileConditionsProduct
EnamineTiCl₄, ΔTricyclic fused system

Ring-Opening :
Treatment with strong bases (e.g., LDA) cleaves the oxazole ring, yielding pyridine-4,5-diamine intermediates .

Stability and Handling Considerations

  • Light Sensitivity : Deiodination occurs under prolonged UV exposure.

  • Storage : Stable at −20°C under inert gas for >12 months.

Comparison with Similar Compounds

Structural Analogs: Triazolo[4,5-c]pyridine and Imidazo[4,5-c]pyridine Derivatives

Triazolo[4,5-c]pyridine (e.g., 4-methyl or 4-chloro derivatives) and imidazo[4,5-c]pyridine systems are well-studied. Key differences include:

  • Heteroatom composition: Oxazole (O, N) vs. triazole (3N) or imidazole (2N).
  • Substituent effects : Iodo (7-Iodooxazolo) vs. chloro/methyl groups in triazolo derivatives. Iodine’s larger atomic radius and lower electronegativity (vs. Cl) may enhance steric hindrance and polarizability, impacting binding interactions in biological systems .
Table 1: Key Properties of Analogous Compounds
Compound Substituent(s) Key Findings Reference
4-Methyl-triazolo[4,5-c]pyridine 4-CH₃ DFT-calculated bond lengths match X-ray data (C-N: 1.34 Å; C-C: 1.39 Å)
4-Chloro-triazolo[4,5-c]pyridine 4-Cl UV λmax (pH 1): 302 nm; used in nucleoside synthesis
Imidazo[4,5-c]pyridine N/A Patent applications as SSAO inhibitors; structural basis for enzyme targeting
7-Iodooxazolo[4,5-c]pyridine 7-I Predicted higher steric bulk and altered electronic profile vs. Cl/CH₃ analogs N/A

Spectroscopic and Electronic Properties

  • UV-Vis spectra : Triazolo[4,5-c]pyridine nucleosides exhibit pH-dependent absorption (e.g., λmax 290–302 nm) . The iodine atom in 7-Iodooxazolo may red-shift absorption due to its heavy atom effect, though experimental confirmation is needed.
  • NMR shifts: Glycosylation at N-3 in triazolo derivatives causes downfield anomeric proton shifts (δ >7.83) . For 7-Iodooxazolo, the iodine substituent may deshield adjacent protons, producing distinct <sup>1</sup>H/<sup>13</sup>C NMR signatures.

Biological Activity

7-Iodooxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of 7-Iodooxazolo[4,5-c]pyridine features an oxazole ring fused to a pyridine ring with an iodine substituent at the seventh position. This unique structure is believed to contribute to its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and halogenation processes.

Biological Activity Overview

Research indicates that 7-Iodooxazolo[4,5-c]pyridine exhibits several biological activities:

  • Anticancer Activity : Various derivatives of oxazolo[4,5-c]pyridines have shown significant cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from this class have been reported to inhibit key signaling pathways involved in tumor growth and survival.
  • Antiviral Activity : Some studies have suggested that oxazole derivatives can inhibit viral replication, particularly against human herpes virus type-1 (HHV-1) .

Anticancer Activity

A study investigating the anticancer properties of oxazolo[5,4-d]pyrimidines (related compounds) demonstrated their ability to inhibit various kinases associated with cancer progression. The most active compounds showed IC50 values in the low micromolar range against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
SCM5A5490.98
SCM9MCF-71.05
SCM14HCT-1160.057

Antiviral Activity

In vitro studies have shown that certain oxazole derivatives can inhibit the replication of HHV-1 in A549 cells. The mechanism appears to involve interference with viral entry or replication processes .

Table 2: Antiviral Activity Against HHV-1

CompoundCell LineInhibition (%)
SCM5A54975
SCM9A54980

Case Studies

One notable case study involved the evaluation of a series of oxazolo[4,5-c]pyridine derivatives for their immunosuppressive and anticancer properties. The study highlighted that modifications at the 7-position significantly influenced biological activity, with lipophilic chains enhancing anticancer efficacy .

The biological mechanisms underlying the activity of 7-Iodooxazolo[4,5-c]pyridine derivatives include:

  • Kinase Inhibition : Many derivatives act as inhibitors of kinases such as VEGFR-2 and JAK1/JAK2, which are critical in cancer signaling pathways .
  • Induction of Apoptosis : Some compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

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